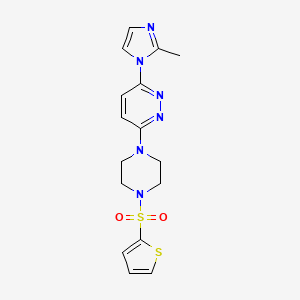

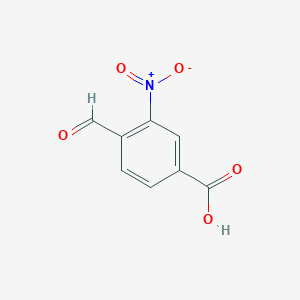

![molecular formula C16H19N3O2S B2734868 2-甲基-1-{[(5-苯基-1,3,4-噁二唑-2-基)硫]乙酰}哌啶 CAS No. 484694-53-3](/img/structure/B2734868.png)

2-甲基-1-{[(5-苯基-1,3,4-噁二唑-2-基)硫]乙酰}哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine” is a derivative of oxadiazole, a heterocyclic compound. Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties and are important synthons in the development of new drugs . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The yield of the synthesis process can be quite high, with some processes reporting a yield of 92% .Molecular Structure Analysis

The molecular structure of “2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . For instance, the 1H NMR spectrum of a similar compound showed peaks at δ 3.86 (d, 2H, NH2), 5.09 (s, 2H, OCH2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .Chemical Reactions Analysis

Oxadiazoles undergo various chemical reactions due to their unique structure. For instance, they can undergo an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine” can be determined using various techniques. For instance, the melting point of a similar compound was found to be 115–117 °C .科学研究应用

合成与抗菌活性

与 2-甲基-1-[{[(5-苯基-1,3,4-恶二唑-2-基)硫代]乙酰}哌啶密切相关的带有 1,3,4-恶二唑部分的化合物已合成并对其抗菌性能进行了评估。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出中等至显着的活性,突出了它们作为开发新抗菌剂的先导化合物的潜力(Khalid 等人,2016 年)。

抗癌特性

另一个感兴趣的领域是该化合物的抗癌潜力。哌啶-4-羧酸乙酯-附加的 1,3,4-恶二唑杂化物,其与查询化合物具有结构相似性,已合成并对其抗癌特性进行了评估。一些衍生物表现出有效的抗癌活性,这表明哌啶和 1,3,4-恶二唑结构的修饰可能导致有效的癌症疗法(Rehman 等人,2018 年)。

结核抑制作用

与母体化合物相关的 1,3,4-恶二唑和哌嗪的衍生物已对其结核抑制作用进行了探索。这些研究提供了有关该化合物抑制结核分枝杆菌生长的潜力的见解,为治疗结核病提供了有希望的方法(Foks 等人,2004 年)。

抗菌和抗真菌评估

已合成并评估了包含 1,3,4-恶二唑和哌啶单元的新型衍生物的抗菌和抗真菌活性。这些化合物对多种细菌和真菌菌株表现出显着的功效,强调了它们在解决传染病方面的潜力(Vankadari 等人,2013 年)。

酶抑制剂用于治疗应用

研究还深入研究了 1,3,4-恶二唑衍生物的酶抑制能力。这些化合物已筛选出其抑制诸如丁酰胆碱酯酶等酶的能力,这与阿尔茨海默病等疾病有关,表明其潜在的治疗应用(Khalid 等人,2016 年)。

作用机制

The mechanism of action of oxadiazole derivatives often involves their interaction with various biological targets. For instance, they have been found to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cancer cell proliferation .

未来方向

The future directions in the research of oxadiazole derivatives involve the development of novel 1,3,4-oxadiazole-based drugs. Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

属性

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-7-5-6-10-19(12)14(20)11-22-16-18-17-15(21-16)13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSGBONYBAHMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

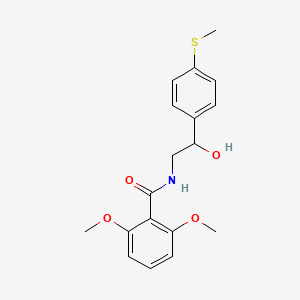

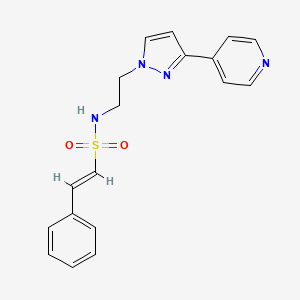

![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)

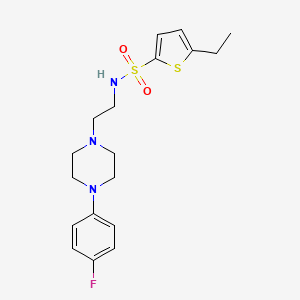

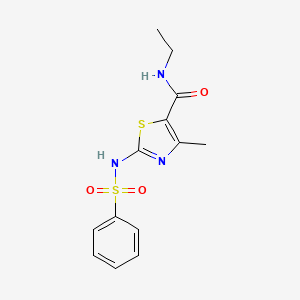

![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)

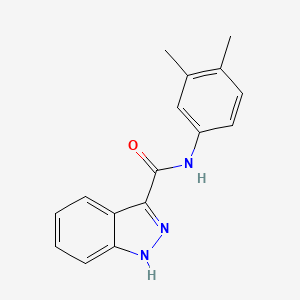

![2-[[1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2734797.png)

![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)